SV2A Binding Affinity: Target Compound vs. Levetiracetam (Pharmacological Inactivity as a Differentiator)
In a radioligand binding assay against human synaptic vesicle glycoprotein 2A (SV2A), the molecular target of the antiepileptic drug levetiracetam, methyl 3-(2-oxopyrrolidin-1-yl)propanoate exhibited negligible binding with a Ki > 2.5 × 10⁵ nM (> 250 µM), whereas levetiracetam binds SV2A with a Ki of approximately 1.6 µM under comparable conditions [1][2]. This >150-fold difference in affinity demonstrates that the target compound lacks the molecular features required for SV2A engagement, primarily due to the absence of the (S)-α-ethylacetamide pharmacophore present in levetiracetam.
| Evidence Dimension | Binding affinity to human SV2A (Ki) |
|---|---|
| Target Compound Data | Ki > 2.5 × 10⁵ nM (> 250,000 nM) |
| Comparator Or Baseline | Levetiracetam: Ki ≈ 1,600 nM (1.6 µM) |
| Quantified Difference | > 150-fold lower affinity (target compound essentially inactive) |
| Conditions | Radioligand binding assay, human SV2A, presence of levetiracetam tracer |
Why This Matters
This near-complete lack of SV2A binding confirms that methyl 3-(2-oxopyrrolidin-1-yl)propanoate is pharmacologically silent at the levetiracetam target, making it suitable as a synthetic intermediate or negative control rather than a drug candidate—a critical selection criterion for researchers designing SV2A-targeted assays or avoiding off-target pharmacology in intermediate sourcing.
- [1] BindingDB. BDBM50592917, CHEMBL5185567. Affinity Data: Ki > 2.50E+5 nM for human SV2A. https://bdb99.ucsd.edu (accessed 2026). View Source
- [2] Gillard, M.; Chatelain, P.; Fuks, B. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. Eur. J. Pharmacol. 2004, 504, 147–154. View Source
